molecular formula C7H9Br2NO B1401583 5-(Bromomethyl)-2-methoxypyridine hydrobromide CAS No. 1588441-28-4

5-(Bromomethyl)-2-methoxypyridine hydrobromide

Cat. No. B1401583
CAS RN: 1588441-28-4
M. Wt: 282.96 g/mol
InChI Key: ZNYYKLVSOUFTCT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxypyridine hydrobromide is an organic compound with the CAS Number: 173999-22-9 . It has a molecular weight of 331.83 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C7H9Br2N . The InChI code is 1S/C6H5Br2N.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H and the InChI key is FXNFAIHZLXLWBR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 266.96 . The compound is typically stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Complex Molecules

5-(Bromomethyl)-2-methoxypyridine hydrobromide is utilized in the synthesis of complex molecules, such as bicyclic δ-lactams. An efficient synthesis process using magnesium 'ate' complexes as key reagents was demonstrated by Sośnicki (2009). This synthesis involves allylation and ring-closing metathesis, highlighting the compound's versatility in forming structurally diverse molecules (Sośnicki, 2009).

Development of Anticancer Agents

Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes containing 2-methoxypyridin-5-yl residues demonstrate significant activity against cancer cell lines. Gallati et al. (2020) found that these complexes, particularly the bromido[3-ethyl-4-(4-methoxyphenyl)-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complex, exhibited higher activity than Auranofin against the Cisplatin-resistant ovarian cancer cell line A2780cis. This underscores the potential of this compound derivatives in cancer therapeutics (Gallati et al., 2020).

Safety and Hazards

The compound is considered hazardous. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-(bromomethyl)-2-methoxypyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYKLVSOUFTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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